molecular formula C11H13NO B3142619 5-Methyl-4-phenylpyrrolidin-2-one CAS No. 50901-80-9

5-Methyl-4-phenylpyrrolidin-2-one

Cat. No.: B3142619
CAS No.: 50901-80-9
M. Wt: 175.23 g/mol
InChI Key: ZIZRQVWVGIHEIC-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a phenyl group and a methyl group as substituents.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

While specific future directions for 5-Methyl-4-phenylpyrrolidin-2-one are not detailed in the search results, it’s clear that the discovery of more effective pharmaceuticals based on the pyrrolidin-2-one pharmacophore remains an active research field of medicinal chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

5-Methyl-4-phenylpyrrolidin-2-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to certain receptors in the brain, influencing neurotransmitter release and synaptic plasticity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can modulate the activity of neurotransmitter receptors, leading to altered synaptic transmission . It also affects the expression of genes involved in neuroprotection and synaptic plasticity. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase inhibits the enzyme’s function, leading to increased acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through urine and bile . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Understanding the transport and distribution of this compound is essential for predicting its pharmacological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyl-2-pyrrolidone with methylating agents. For instance, the methylation of 4-phenyl-2-pyrrolidone using methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Another method involves the bromination of 1-acetyl-4-phenyl-2-pyrrolidone followed by dehydrobromination to form 1-acetyl-4-phenyl-3-pyrrolin-2-one. This intermediate can then be methylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-phenylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methyl-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRQVWVGIHEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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